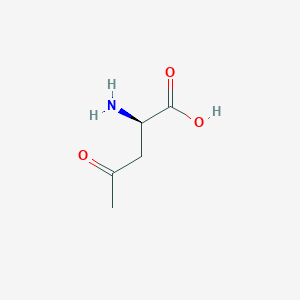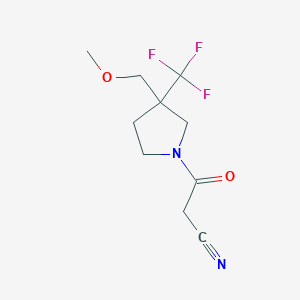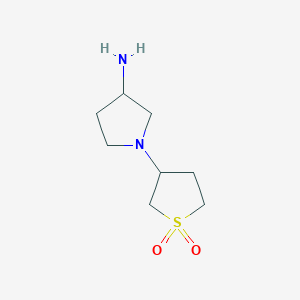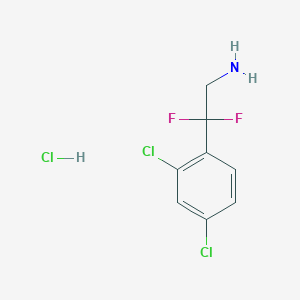
2-Amino-4-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-amino-4-oxopentanoic acid, also known as ®-glutamic acid, is a chiral amino acid that plays a crucial role in various biochemical processes. It is an important intermediate in the synthesis of proteins and is involved in the metabolism of nitrogen in living organisms. This compound is also a key player in the central nervous system, acting as a neurotransmitter.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-4-oxopentanoic acid can be achieved through several methods. One common approach is the enzymatic conversion of levulinic acid using engineered glutamate dehydrogenase from Escherichia coli. This method involves the use of ammonia as the amino donor and results in high enantiomeric excess .
Industrial Production Methods: Industrial production of ®-2-amino-4-oxopentanoic acid often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified from the fermentation broth.
化学反応の分析
Types of Reactions: ®-2-amino-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted amino acids.
科学的研究の応用
®-2-amino-4-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Plays a role in the study of metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and as a neurotransmitter modulator.
Industry: Used in the production of biodegradable plastics and as a precursor for various pharmaceuticals.
作用機序
The mechanism of action of ®-2-amino-4-oxopentanoic acid involves its interaction with specific receptors and enzymes in the body. It acts as an agonist at glutamate receptors in the central nervous system, leading to the activation of various signaling pathways. These pathways are involved in processes such as synaptic transmission, learning, and memory.
類似化合物との比較
(S)-2-amino-4-oxopentanoic acid: The enantiomer of ®-2-amino-4-oxopentanoic acid, which has different biological activities.
2-amino-3-oxobutanoic acid: A structurally similar compound with different functional groups.
Uniqueness: ®-2-amino-4-oxopentanoic acid is unique due to its specific chiral configuration, which determines its interaction with biological molecules and its role in various biochemical processes. Its ability to act as a neurotransmitter and its involvement in nitrogen metabolism further distinguish it from other similar compounds.
特性
CAS番号 |
772325-69-6 |
|---|---|
分子式 |
C5H9NO3 |
分子量 |
131.13 g/mol |
IUPAC名 |
(2R)-2-amino-4-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(7)2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m1/s1 |
InChIキー |
QUCHWTCTBHQQDU-SCSAIBSYSA-N |
異性体SMILES |
CC(=O)C[C@H](C(=O)O)N |
正規SMILES |
CC(=O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzyl 4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13344414.png)
![2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13344424.png)
![2-(3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile](/img/structure/B13344429.png)



![8,8,9-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13344454.png)
![(1R,3R,6S)-4-Oxo-5-azaspiro[2.4]heptane-1,6-dicarboxylic acid](/img/structure/B13344458.png)


